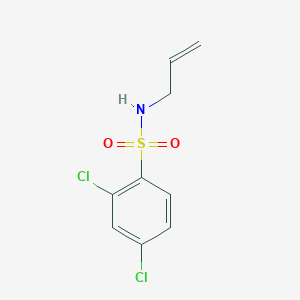

N-allyl-2,4-dichlorobenzenesulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-allyl-2,4-dichlorobenzenesulfonamide” is a chemical compound with the molecular formula C9H9Cl2NO2S. Its average mass is 266.144 Da and its monoisotopic mass is 264.973114 Da .

Molecular Structure Analysis

The molecular structure of “N-allyl-2,4-dichlorobenzenesulfonamide” can be analyzed using various spectroscopic techniques. For instance, the IR spectra of a similar compound, “(E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide” derivatives, displayed absorption bands of NH groups in the range of 3190–3164 cm−1 .Chemical Reactions Analysis

While specific chemical reactions involving “N-allyl-2,4-dichlorobenzenesulfonamide” are not available, a related reaction involving allyl derivatives was found. The Tsuji-Trost Reaction, a palladium-catalysed allylation of nucleophiles, involves the reaction of a nitrogen, carbon, or oxygen-based nucleophiles with an allylic substrate bearing a leaving group .科学研究应用

Anticancer Properties

N-allyl-2,4-dichlorobenzenesulfonamide has been used in the synthesis of new chalcone derivatives, which have shown notable anticancer effects on various human cancer cells . These include cervical HeLa cells, acute promyelocytic leukemia HL-60 cells, and gastric adenocarcinoma AGS cells . The activity of these compounds against cancer cells was significant, with IC50 values in the range of 0.89–9.63 µg/mL .

Cell Cycle Inhibition

One of the chalcone derivatives synthesized using N-allyl-2,4-dichlorobenzenesulfonamide showed a strong ability to arrest the cell cycle in the subG0 phase . This suggests potential applications in controlling the growth of cancer cells.

Induction of Mitochondrial Membrane Depolarization

The same chalcone derivative also demonstrated the ability to depolarize the mitochondrial membrane . This is a key step in the process of apoptosis, or programmed cell death, which is one of the mechanisms by which anticancer drugs work.

Activation of Caspases

The chalcone derivative was also found to activate caspase-8 and -9 . Caspases are enzymes that play essential roles in programmed cell death, including apoptosis and inflammation.

Antioxidant Properties

In addition to their anticancer effects, the chalcone derivatives synthesized using N-allyl-2,4-dichlorobenzenesulfonamide were also assessed for their antioxidant activity . They demonstrated a significant antiradical effect, particularly against DPPH and ABTS radicals .

Inhibition of Neutrophil Elastase

All the examined compounds showed dose-dependent activity against neutrophil elastase . Neutrophil elastase is an enzyme that degrades elastin, a key component of the extracellular matrix, and its inhibition can be beneficial in conditions such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.

未来方向

While specific future directions for “N-allyl-2,4-dichlorobenzenesulfonamide” are not available, research on related compounds suggests potential areas of interest. For instance, the unexpected rearrangement of “N-allyl-2-phenyl-4,5-dihydrooxazole-4-carboxamides” in the presence of LiHMDS was discovered, which led to the production of a congested aza-quaternary carbon center . This could suggest potential future directions in the synthesis and study of similar compounds.

作用机制

Target of Action

The primary targets of N-allyl-2,4-dichlorobenzenesulfonamide are various human cancer cells, such as cervical HeLa, acute promyelocytic leukemia HL-60, and gastric adenocarcinoma AGS . These cells play a crucial role in the proliferation and progression of their respective cancers.

Mode of Action

N-allyl-2,4-dichlorobenzenesulfonamide interacts with its targets by inhibiting cell cycle progression, inducing mitochondrial membrane depolarization, and activating caspase-8 and -9 . These interactions result in the arrest of the cell cycle in the subG0 phase, depolarization of the mitochondrial membrane, and activation of caspase-8 and -9 .

Biochemical Pathways

The compound affects the biochemical pathways related to cell cycle progression, mitochondrial function, and apoptosis . The downstream effects include the arrest of the cell cycle in the subG0 phase, depolarization of the mitochondrial membrane, and activation of caspase-8 and -9 .

Pharmacokinetics

The compound’s notable anticancer effects suggest that it has sufficient bioavailability to exert its effects on target cells .

Result of Action

The molecular and cellular effects of N-allyl-2,4-dichlorobenzenesulfonamide’s action include significant anticancer effects on various human cancer cells . The compound strongly arrests the cell cycle in the subG0 phase, depolarizes the mitochondrial membrane, and activates caspase-8 and -9 .

Action Environment

属性

IUPAC Name |

2,4-dichloro-N-prop-2-enylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2S/c1-2-5-12-15(13,14)9-4-3-7(10)6-8(9)11/h2-4,6,12H,1,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTHRQRPDMDJHRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNS(=O)(=O)C1=C(C=C(C=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2,4-Dichlorophenyl)sulfonyl]prop-2-enylamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(5-bromo-1H-indol-3-yl)methylene]-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6079717.png)

![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[1-(1,3-thiazol-2-yl)ethyl]butanamide](/img/structure/B6079718.png)

![ethyl 2-[2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6079727.png)

![7-(2-fluoro-5-methoxybenzyl)-2-(tetrahydro-2H-thiopyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6079728.png)

![N-allyl-N-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B6079743.png)

![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B6079752.png)

![2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-[1-(2-fluorobenzyl)-3-piperidinyl]acetamide](/img/structure/B6079764.png)

![2-{1-(4-methylbenzyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6079768.png)

![2-[2-(2-hydroxy-3-methoxyphenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B6079769.png)

![2-[(3-{[(4-iodophenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoic acid](/img/structure/B6079791.png)

![(4-chloro-2-methylphenyl){1-[4-(2-hydroxyethoxy)benzyl]-3-piperidinyl}methanone](/img/structure/B6079806.png)